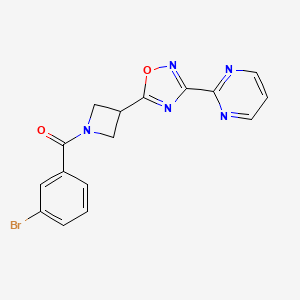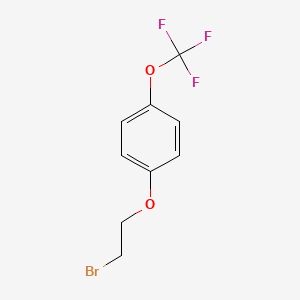
1-(2-溴乙氧基)-4-(三氟甲氧基)苯
描述
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene, also known as BTF, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. BTF is a halogenated benzene derivative that contains both bromine and trifluoromethoxy groups. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
科学研究应用
合成应用和反应性
1-(2-溴乙氧基)-4-(三氟甲氧基)苯及其相关化合物在有机合成中的实用性显著。例如,Schlosser和Castagnetti(2001年)探索了通过一系列涉及锂化和与呋喃捕获,随后还原和异构化反应,从相关溴-(三氟甲氧基)苯衍生1-和2-(三氟甲氧基)萘的芳炔途径。这种方法提供了一种新颖的途径,用于获得萘衍生物,这些衍生物在各种化工行业中具有价值 (Schlosser & Castagnetti, 2001)。
三氟甲氧基化的进展
研究还集中于开发将三氟甲氧基引入芳香化合物的新方法,这在有机合成中是一项具有挑战性的任务,因为该基团的不稳定性和反应性。Duran-Camacho等人(2021年)报告了一种可分离的吡啶三氟甲氧化物盐作为SN2反应的有效来源,形成三氟甲基醚 (Duran-Camacho et al., 2021)。这一发现对合成具有三氟甲氧基的化合物至关重要,这些化合物由于其独特的电子性质在制药和农药化学品中很常见。
亲核取代反应
Marrec等人(2010年)展示了对脂肪基底物的直接三氟甲氧基化,展示了从活化芳香环中亲核取代三氟甲氧基的过程。这一过程允许形成脂肪三氟甲基醚,扩展了合成有机氟化合物的工具箱,这些化合物在药物开发和材料科学中备受追捧 (Marrec et al., 2010)。
卤代和衍生
Herkes(1977年)研究了三氟甲氧基和双(三氟甲氧基)苯对卤代的反应性,发现受控氯化三氟甲氧基苯会产生单、双、三和四氯衍生物,而不会水解-OCF3基团。这表明三氟甲氧基苯作为有机合成中间体的稳定性和多功能性 (Herkes, 1977)。
属性
IUPAC Name |
1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESONWISJWXHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102793-81-7 | |
| Record name | 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)
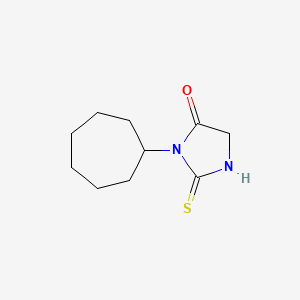
![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)
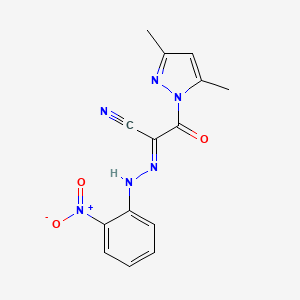
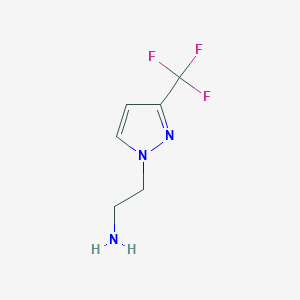
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)
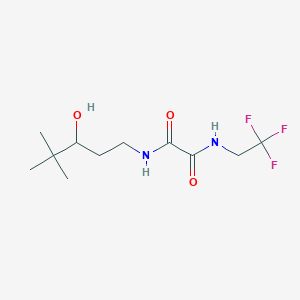
![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)

![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)
